- Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides, Beilstein Journal of Organic Chemistry, 2017, 13, 1518-1523

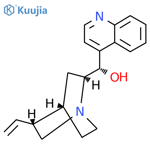

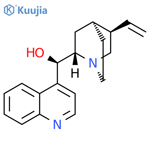

Cas no 945985-98-8 (1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea)

![1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea structure](https://it.kuujia.com/scimg/cas/945985-98-8x500.png)

945985-98-8 structure

Nome del prodotto:1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea

Numero CAS:945985-98-8

MF:C28H26F6N4O

MW:548.52266740799

CID:4522996

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea

- 1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea

- N-[3,5-Bis(trifluoromethyl)phenyl]-N′-(9R)-cinchonan-9-ylurea (ACI)

-

- Inchi: 1S/C28H26F6N4O/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39)/t16-,17-,24+,25+/m0/s1

- Chiave InChI: VNRLCKBQNVNWFW-WAJMBDEPSA-N

- Sorrisi: [C@@H](C1C=CN=C2C=CC=CC=12)([C@H]1C[C@@H]2CC[N@@]1C[C@@H]2C=C)NC(=O)NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1

Proprietà calcolate

- Massa esatta: 548.20108044 g/mol

- Massa monoisotopica: 548.20108044 g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 9

- Conta atomi pesanti: 39

- Conta legami ruotabili: 5

- Complessità: 859

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 3

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 57.3

- Peso molecolare: 548.5

- XLogP3: 5.8

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1257743-100mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |

945985-98-8 | 98% | 100mg |

$165 | 2024-06-05 | |

| 1PlusChem | 1P01KYP6-100mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |

945985-98-8 | 95% | 100mg |

$191.00 | 2024-04-19 | |

| 1PlusChem | 1P01KYP6-50mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |

945985-98-8 | 95% | 50mg |

$133.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1257743-100mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |

945985-98-8 | 98% | 100mg |

$155 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1257743-100mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |

945985-98-8 | 98% | 100mg |

$155 | 2025-02-26 | |

| Ambeed | A1205861-250mg |

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea |

945985-98-8 | 98% | 250mg |

$177.0 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1257743-250mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |

945985-98-8 | 98% | 250mg |

$205 | 2025-03-20 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0460-50mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylurea |

945985-98-8 | 98%,99%e.e. | 50mg |

¥870.0 | 2024-07-19 | |

| abcr | AB589377-100mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylurea, 95%; . |

945985-98-8 | 95% | 100mg |

€160.00 | 2024-07-24 | |

| Ambeed | A1205861-50mg |

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea |

945985-98-8 | 98% | 50mg |

$71.0 | 2024-05-30 |

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 10 h, 50 °C

1.2 Reagents: Triphenylphosphine ; 15 h, 50 °C; 50 °C → rt

1.3 Reagents: Water ; 24 h, rt

1.4 Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: Triphenylphosphine ; 15 h, 50 °C; 50 °C → rt

1.3 Reagents: Water ; 24 h, rt

1.4 Solvents: Tetrahydrofuran ; overnight, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Solvents: Dichloromethane ; 0.5 h, 0 °C; 10 h, rt

Riferimento

- Highly enantioselective decarboxylative protonation of α-aminomalonates mediated by thiourea cinchona alkaloid derivatives: access to both enantiomers of cyclic and acyclic α-aminoacids, Organic Letters, 2007, 9(14), 2621-2624

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; rt → 0 °C

1.2 Reagents: Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, 0 °C → rt; 25 h, rt → 50 °C; 50 °C → rt

1.3 Reagents: Water ; 24 h, rt

1.4 Solvents: Tetrahydrofuran ; rt; overnight, rt

1.2 Reagents: Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, 0 °C → rt; 25 h, rt → 50 °C; 50 °C → rt

1.3 Reagents: Water ; 24 h, rt

1.4 Solvents: Tetrahydrofuran ; rt; overnight, rt

Riferimento

- Bifunctional Organocatalysts for the Enantioselective Synthesis of Axially Chiral Isoquinoline N-Oxides, Journal of the American Chemical Society, 2015, 137(21), 6766-6769

Metodo di produzione 4

Condizioni di reazione

Riferimento

- Asymmetric Synthesis of Spiro-3,3'-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction, Journal of Organic Chemistry, 2022, 87(24), 16755-16766

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 25 h, 50 °C; 50 °C → rt

1.2 Reagents: Water ; 24 h, rt

1.3 Solvents: Tetrahydrofuran ; rt; overnight, rt

1.2 Reagents: Water ; 24 h, rt

1.3 Solvents: Tetrahydrofuran ; rt; overnight, rt

Riferimento

- Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts, Organic & Biomolecular Chemistry, 2014, 12(1), 119-122

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 25 h, 50 °C; 50 °C → rt

1.2 Solvents: Water ; 24 h, rt

1.3 Solvents: Tetrahydrofuran ; rt; overnight, rt

1.2 Solvents: Water ; 24 h, rt

1.3 Solvents: Tetrahydrofuran ; rt; overnight, rt

Riferimento

- Induction of Axial Chirality in 8-Arylquinolines through Halogenation Reactions Using Bifunctional Organocatalysts, Chemistry - A European Journal, 2017, 23(42), 9996-10000

Metodo di produzione 7

Condizioni di reazione

Riferimento

- One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis, ACS Catalysis, 2014, 4(2), 634-638

Metodo di produzione 8

Condizioni di reazione

Riferimento

- One-Pot Catalytic Enantioselective Synthesis of Tetrahydropyridines via a Nitro-Mannich/Hydroamination Cascade, Organic Letters, 2012, 14(20), 5290-5293

Metodo di produzione 9

Condizioni di reazione

1.1 Solvents: Tetrahydrofuran ; 16 h, rt

Riferimento

- Catalytic Asymmetric Intramolecular Bromolactonization of α,β-Unsaturated Ketones, Synlett, 2019, 30(12), 1474-1478

Metodo di produzione 10

Condizioni di reazione

1.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

Riferimento

- Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxycinchonan-9-yl]-; urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-yl-, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-6

Metodo di produzione 11

Condizioni di reazione

1.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 3 h, rt

Riferimento

- Enantio- and diastereoselective Michael additions of C-succinimidyl esters to nitro olefins using cinchonine-derived bifunctional organocatalysts, Tetrahedron: Asymmetry, 2011, 22(11), 1147-1155

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Raw materials

- 1-isocyanato-3,5-bis(trifluoromethyl)benzene

- Cinchonine

- Cinchonidine

- (9R)?-6'-Cinchonan-?9-?amine Trihydrochloride

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Preparation Products

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Letteratura correlata

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

945985-98-8 (1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea) Prodotti correlati

- 851688-31-8(N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-methylthiophen-2-yl)formamido]acetamide)

- 1805114-08-2(2-Bromo-4-nitro-3-(trifluoromethylthio)toluene)

- 2680694-57-7(benzyl N-(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methylcarbamate)

- 1804669-33-7(6-Bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-2-acetic acid)

- 931614-76-5(2-({1-(furan-2-yl)methyl-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide)

- 1341111-31-6((2-fluoro-4-(furan-3-yl)phenyl)methanamine)

- 2229083-66-1({4,4-difluoro-1-2-(propan-2-yloxy)phenylcyclohexyl}methanamine)

- 627487-08-5(3-ethoxy-N-methylbenzene-1-sulfonamide)

- 1804743-20-1(3-(Bromomethyl)-5-methoxy-4-nitro-2-(trifluoromethoxy)pyridine)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

Fornitori consigliati

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

Henan Dongyan Pharmaceutical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Hubei Henglvyuan Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd

Membro d'oro

CN Fornitore

Reagenti

Hubei Cuiyuan Biotechnology Co.,Ltd

Membro d'oro

CN Fornitore

Reagenti